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Compound of Interest

Compound Name: Z-L-Dap(N3)-OH

Cat. No.: B612872 Get Quote

For researchers, scientists, and drug development professionals utilizing click chemistry and

peptide synthesis, Z-L-Dap(N3)-OH, also known as (S)-3-azido-2-

((benzyloxy)carbonylamino)propanoic acid, is a key building block. Its azide functionality allows

for the facile introduction of a reactive handle for bioorthogonal conjugation. This in-depth guide

provides a comprehensive overview of its commercial availability, along with detailed

experimental protocols for its application.

Commercial Availability
Several chemical suppliers offer Z-L-Dap(N3)-OH and its derivatives. The availability, purity,

and typical quantities are summarized below. Pricing is often available upon request from the

specific vendor.
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Supplier Product Name CAS Number Purity
Available
Quantities

BOC Sciences Z-L-Dap(N3)-OH 684270-44-8 ≥99% by HPLC
Custom quotes

available

Z-L-Dap(N3)-OH

CHA
1821779-91-2 >98%

Custom quotes

available

MedChemExpres

s
Z-L-Dap(N3)-OH 684270-44-8 Not specified

50 mg, 100 mg,

250 mg

Chem-Impex Fmoc-DAP-N3 1021422-85-4 ≥ 99% (HPLC)
100 mg, 250 mg,

1 g, 5 g

Experimental Protocols
The incorporation of Z-L-Dap(N3)-OH into a peptide sequence is typically achieved through

solid-phase peptide synthesis (SPPS), followed by modification via copper-catalyzed azide-

alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2]

Protocol 1: Incorporation of Z-L-Dap(N3)-OH into a
Peptide using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-amino

acid.

Materials:

Fmoc-protected amino acids

Z-L-Dap(N3)-OH

Rink Amide resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)
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Piperidine solution (20% in DMF)

N,N'-Diisopropylethylamine (DIEA)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a

similar coupling reagent

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane)

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

In a separate tube, pre-activate the first Fmoc-protected amino acid (3 equivalents relative

to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5

minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating

incomplete reaction), repeat the coupling step.

Wash the resin with DMF and DCM.

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each

subsequent amino acid in the desired sequence.

Incorporation of Z-L-Dap(N3)-OH: For the incorporation of the azido-amino acid, use Z-L-
Dap(N3)-OH in the coupling step, following the same pre-activation and coupling procedure

as for the standard Fmoc-amino acids.
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Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc

group with 20% piperidine in DMF.

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the

dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin

and remove side-chain protecting groups.

Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl

ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether again.

Dry the crude peptide and purify by preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) on an Azido-Containing Peptide
This protocol describes the modification of the azide-containing peptide with an alkyne-

functionalized molecule.[3][4]

Materials:

Azido-peptide (synthesized as in Protocol 1)

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

Phosphate buffer or other suitable aqueous buffer

Procedure:

Reaction Setup: In a microcentrifuge tube, dissolve the azido-peptide in the chosen buffer.

Addition of Reagents: Add the alkyne-functionalized molecule to the peptide solution. A 2 to

10-fold molar excess of the alkyne is typically used.
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Catalyst Preparation: In a separate tube, prepare a fresh stock solution of sodium ascorbate

in water. Also, prepare a stock solution of CuSO₄ in water. If using a ligand, pre-mix the

CuSO₄ and THPTA solutions.

Initiation of the Reaction: Add the sodium ascorbate solution to the peptide/alkyne mixture,

followed by the CuSO₄ solution (or CuSO₄/ligand premix). The final concentration of copper

is typically in the range of 50-250 µM, and sodium ascorbate is used in excess (e.g., 5 mM).

Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The

reaction can be monitored by HPLC or mass spectrometry.

Purification: Once the reaction is complete, purify the resulting triazole-linked peptide

conjugate using preparative HPLC.

Visualizations
The following diagrams illustrate the key experimental workflows described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612872#commercial-suppliers-and-availability-of-z-l-
dap-n3-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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